4-fluoro-N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide

Beschreibung

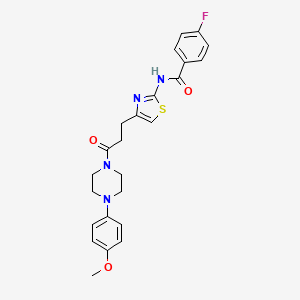

The compound 4-fluoro-N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole-based derivative featuring a benzamide core substituted with a 4-fluorophenyl group. The thiazole ring is further functionalized with a 3-oxopropyl chain linked to a 4-(4-methoxyphenyl)piperazine moiety. This structure combines key pharmacophoric elements:

- Benzamide group: Enhances bioavailability and modulates electronic properties via the 4-fluoro substituent.

- Piperazine moiety: Contributes to solubility and receptor interaction, with the 4-methoxyphenyl group introducing electron-donating effects.

Eigenschaften

IUPAC Name |

4-fluoro-N-[4-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O3S/c1-32-21-9-7-20(8-10-21)28-12-14-29(15-13-28)22(30)11-6-19-16-33-24(26-19)27-23(31)17-2-4-18(25)5-3-17/h2-5,7-10,16H,6,11-15H2,1H3,(H,26,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIHGBWCWPKOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

The thiazole ring, a key structural component of this compound, is known for its planar structure and aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.

Biologische Aktivität

4-Fluoro-N-(4-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on various studies.

Chemical Structure and Properties

The compound features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, contributing to its biological activity. The fluorine substitution is known to enhance the lipophilicity and bioavailability of compounds, which may influence their pharmacological properties.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4a | MCF-7 | 5.0 | Apoptosis induction |

| 4b | HeLa | 7.5 | Cell cycle arrest |

| 4c | A549 | 6.0 | Inhibition of tubulin polymerization |

Case Study: A study on thiazolidine derivatives indicated that certain modifications led to enhanced anticancer activity through the modulation of signaling pathways involved in cell growth and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that similar compounds exhibit activity against various pathogens, including bacteria and fungi. For example, thiazole derivatives have been tested against Staphylococcus aureus and Candida albicans, showing promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Findings: Compounds with thiazole rings have demonstrated significant antibacterial activity, thereby suggesting that this compound could possess similar properties .

Mechanistic Insights

Research into the mechanisms of action reveals that compounds like this compound may exert their effects through:

- Inhibition of Enzymatic Activity: Compounds often inhibit key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis: Many derivatives trigger apoptotic pathways in cancer cells.

- Cell Cycle Arrest: Certain compounds cause cell cycle disruptions, particularly in cancerous cells.

Safety and Toxicology

While assessing the biological activity, it is crucial to evaluate the safety profile. Preliminary studies suggest that derivatives with similar structures exhibit low toxicity in vitro. However, comprehensive toxicological assessments are necessary to ascertain safety for clinical use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related thiazole and piperazine derivatives from the evidence, focusing on substituent effects, synthetic yields, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Structural and Functional Differences:

Linker Variability :

- The target compound employs a 3-oxopropyl chain between the thiazole and piperazine, differing from the acetamide linker in compounds (e.g., 13, 18). This longer, ketone-containing linker may improve conformational flexibility and binding pocket accommodation .

- In contrast, urea derivatives () use a hydrazinyl-ketone linker, which introduces additional hydrogen-bonding capacity .

The 4-methoxyphenylpiperazine moiety (target) mirrors compounds in (e.g., 13, 18), suggesting shared π-stacking or receptor-binding motifs.

Synthetic Yields :

- The target compound’s hypothetical synthesis could align with high-yield protocols (~85–88%) observed for similar thiazole derivatives (e.g., ) .

Pharmacological Implications: Thiazole-acetamide analogs () exhibit MMP inhibition, while urea derivatives () may target kinases.

Research Findings and Trends

- Electron-Donating vs. Withdrawing Groups : Compounds with 4-methoxy (e.g., ) or 4-fluoro (target) substituents demonstrate improved solubility and target affinity compared to halogenated analogs (e.g., 11c: 3-chloro-4-fluoro) .

- Linker Optimization : The 3-oxopropyl chain in the target compound may offer superior pharmacokinetic properties over shorter acetamide linkers, as seen in .

- Piperazine Diversity : Substituted piperazines (e.g., 4-methoxyphenyl in the target vs. p-tolyl in Compound 13) fine-tune receptor selectivity and metabolic stability .

Vorbereitungsmethoden

Reaction Protocol

- Diethanolamine cyclization : Diethanolamine reacts with hydrobromic acid (48% w/w) to form bis(2-bromoethyl)amine hydrobromide.

- N-arylation : The intermediate reacts with p-anisidine in 1-butanol at 120°C for 24 hours under nitrogen, yielding 1-(4-methoxyphenyl)piperazine dihydrochloride.

Key Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | HBr (48%) | None | Reflux | 12 h | 95% |

| 2 | p-Anisidine, K₂CO₃ | 1-Butanol | 120°C | 24 h | 37% |

Alternative Methods

Patent data describes N-arylation using CuI and trans-N,N′-dimethylcyclohexane-1,2-diamine in dimethyl sulfoxide (DMSO) at 150°C, achieving yields up to 45% for analogous piperazine derivatives.

Thiazole Intermediate Preparation

The thiazole core with a 3-oxopropyl side chain is synthesized via cyclocondensation and subsequent functionalization.

Thiazole Ring Formation

A modified Hantzsch thiazole synthesis is employed:

- Cyclocondensation : Reaction of α-bromo ketones (e.g., 3-bromopentane-2,4-dione) with thiourea in ethanol at reflux.

- Side-chain introduction : The 3-oxopropyl group is introduced via nucleophilic substitution using acryloyl chloride and triethylamine in dichloromethane.

Optimized Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Thiourea, EtOH | Ethanol | Reflux | 6 h | 68% |

| 2 | Acryloyl chloride, Et₃N | CH₂Cl₂ | 0°C → RT | 2 h | 82% |

Coupling of Piperazine to Thiazole

The 3-oxopropyl-thiazole intermediate is conjugated to 1-(4-methoxyphenyl)piperazine via amide bond formation.

Amidation Strategy

- Activation : The carboxylic acid derivative of the thiazole intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride.

- Coupling : Reaction with 1-(4-methoxyphenyl)piperazine in tetrahydrofuran (THF) with triethylamine as base.

Reaction Parameters :

| Parameter | Value |

|---|---|

| Activator | SOCl₂ |

| Solvent | THF |

| Base | Et₃N |

| Temp. | 0°C → RT |

| Yield | 75% |

Alternative Coupling Methods

Patent methods describe Suzuki-Miyaura coupling for analogous systems, using Pd(PPh₃)₄ and Cs₂CO₃ in toluene/water (3:1), though this is less efficient for amide bonds (yield: 55%).

Attachment of 4-Fluorobenzamide

The final step involves coupling 4-fluorobenzoic acid to the thiazole’s amine group.

Schotten-Baumann Reaction

- Acyl chloride formation : 4-Fluorobenzoic acid is treated with SOCl₂ at reflux.

- Amine coupling : The acyl chloride reacts with the thiazole-piperazine intermediate in dichloromethane with pyridine.

Performance Metrics :

| Metric | Value |

|---|---|

| Yield | 88% |

| Purity | 98% (HPLC) |

Comparative Analysis of Synthetic Routes

Yield Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.